molecular formula C12H21N5 B2640178 4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine CAS No. 1504779-08-1

4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine

Cat. No.: B2640178
CAS No.: 1504779-08-1
M. Wt: 235.335
InChI Key: ZTMQWGIAXMJGRP-UHFFFAOYSA-N
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Description

4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine is a complex organic compound that features a piperidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the pyrimidine ring through cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: Shares the dimethylamino group but differs in the ring structure.

    Piperidine derivatives: Compounds like 4-dimethylaminopiperidine have similar piperidine rings but lack the pyrimidine moiety.

    2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring but differ in the substituents attached to it.

Uniqueness

4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine is unique due to the combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)11-3-6-14-12(13)15-11/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQWGIAXMJGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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